1-Cyclopropanecarbonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-Cyclopropanecarbonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl group on a pyridine ring and a cyclopropanecarbonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves several steps, typically starting with the preparation of the piperazine ring. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring.
Photocatalytic synthesis: This method uses light to drive the formation of the piperazine ring from suitable precursors.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands .
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclopropanecarbonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit protein kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: This compound shares the trifluoromethyl-pyridine moiety but lacks the cyclopropanecarbonyl group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: This compound has a similar piperazine structure but with different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16F3N3O |
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Molecular Weight |
299.29 g/mol |
IUPAC Name |
cyclopropyl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C14H16F3N3O/c15-14(16,17)11-3-4-12(18-9-11)19-5-7-20(8-6-19)13(21)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
IEVROJVXXOQGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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